2-(Piperidylmethyl)-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino [3,2-a]pyrimidin-5-one
Description
2-(Piperidylmethyl)-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino[3,2-a]pyrimidin-5-one is a complex polycyclic heterocyclic compound featuring a fused benzo[b]thiophene core integrated with thiazolino and pyrimidinone rings. This structural motif is common in bioactive molecules targeting serotonin (5-HT) receptors, as seen in related compounds .
Properties
IUPAC Name |
13-(piperidin-1-ylmethyl)-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS2/c22-17-15-13-6-2-3-7-14(13)24-16(15)19-18-21(17)11-12(23-18)10-20-8-4-1-5-9-20/h11H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLKMGVGAPANOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CN3C(=O)C4=C(N=C3S2)SC5=C4CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidylmethyl)-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino[3,2-a]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidylmethyl)-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Piperidylmethyl)-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino[3,2-a]pyrimidin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-(Piperidylmethyl)-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 2-(Piperidylmethyl)-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino[3,2-a]pyrimidin-5-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound as reported in various studies.
Chemical Structure and Properties
The compound has a unique structure characterized by multiple fused rings and functional groups, which contribute to its biological activity. The molecular formula and structural details can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂S₂O |
| Molecular Weight | 286.43 g/mol |
| IUPAC Name | 2-(Piperidylmethyl)-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino[3,2-a]pyrimidin-5-one |
Inhibition of Kinases
Research indicates that the compound exhibits significant inhibitory activity against various kinases. In particular:
- It acts as an ATP-competitive inhibitor of specific protein kinase C (PKC) isoforms (aPKCι and aPKCζ), which are implicated in various cellular processes including cell growth and survival .
- The selectivity profile against a panel of 31 kinases suggests potential therapeutic applications in conditions where PKC activity is dysregulated.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- Studies have shown that it can modulate vascular permeability and inhibit cytokine-induced edema .
- In vitro assays demonstrated its ability to reduce the secretion of pro-inflammatory cytokines in endothelial cells.
Neuroprotective Properties
There is emerging evidence supporting the neuroprotective effects of this compound:
- In models of Alzheimer's disease, compounds with similar structures have shown promise in inhibiting acetylcholinesterase (AChE), thereby increasing acetylcholine levels and potentially improving cognitive function .
- Molecular docking studies suggest favorable binding interactions with AChE active sites.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Case Study on Vascular Permeability :
- Neuroprotection in Alzheimer’s Models :
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
Methodological Answer: The synthesis of polycyclic thiazolino-pyrimidinones requires careful selection of catalysts, solvents, and intermediates. For example, one-pot reactions using p-toluenesulfonic acid as a catalyst can streamline the formation of fused pyrimidine cores, as demonstrated in the synthesis of chromeno-pyrimidine analogs . Methylation with methyl iodide in dioxane under reflux conditions has been effective for introducing alkyl substituents, yielding crystalline products with high purity . Prioritize stepwise characterization (e.g., TLC monitoring) to isolate intermediates and minimize side reactions.
| Synthetic Method | Catalyst/Reagent | Yield | Reference |
|---|---|---|---|
| One-pot condensation | p-Toluenesulfonic acid | 55–85% | |
| Cyclization with formic acid | Formic acid, reflux | 85% | |
| Alkylation with methyl iodide | Methyl iodide, dioxane | 70–90% |
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H and 13C NMR : Critical for confirming hydrogen/carbon environments. Use deuterated DMSO or CDCl3 to resolve complex splitting patterns in polycyclic systems .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, thione C=S at ~1250 cm⁻¹) .
- HRMS : Validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer: SAR studies should systematically modify substituents on the piperidylmethyl and thiopheno-thiazolino moieties. For example:
- Piperidine Substitution : Introducing electron-withdrawing groups (e.g., 4-fluorophenyl) enhances antimicrobial activity by improving membrane penetration .
- Thiazolino Ring Modifications : Replacing sulfur with oxygen in the thiazolino ring reduces cytotoxicity while retaining anticancer activity .
- In Silico Docking : Use tools like AutoDock to predict binding affinities to targets (e.g., bacterial DNA gyrase or kinase enzymes) .
Q. What strategies address low yield in multi-step syntheses?
Methodological Answer:
- Catalyst Optimization : Replace homogeneous acids (e.g., H2SO4) with recyclable solid acids (e.g., zeolites) to improve efficiency .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility, reducing side-product formation .
- Flow Chemistry : Continuous-flow reactors minimize intermediate degradation in exothermic steps, as shown in tetrahydrobenzo-thienopyrimidine synthesis .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Compare MIC (minimum inhibitory concentration) values using identical microbial strains (e.g., S. aureus ATCC 25923) .
- Physicochemical Profiling : Measure logP and solubility to assess bioavailability differences. For instance, poor aqueous solubility may explain low in vivo efficacy despite strong in vitro results .
- Metabolic Stability Tests : Use liver microsome assays to identify rapid degradation pathways, which may vary between studies .
Data Contradiction Analysis
Q. Why do computational predictions of oral bioavailability conflict with experimental pharmacokinetics?
Methodological Answer:
- Lipinski’s Rule Compliance : Verify if the compound adheres to "Rule of Five" criteria. Bulky substituents (e.g., benzodioxole) may improve computational scores but hinder absorption .
- CYP450 Interactions : Screen for cytochrome P450 inhibition, which computational models often overlook. For example, morpholine derivatives can inhibit CYP3A4, altering metabolic rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
